2-Methyl-2-cyclopenten-1-one, also known as aaee-ethanol or N-acryloylaminoethoxyethanol, belongs to the class of organic compounds known as cyclic ketones. These are organic compounds containing a ketone that is conjugated to a cyclic moiety. 2-Methyl-2-cyclopenten-1-one is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, 2-methyl-2-cyclopenten-1-one is primarily located in the cytoplasm. Outside of the human body, 2-methyl-2-cyclopenten-1-one can be found in cereals and cereal products. This makes 2-methyl-2-cyclopenten-1-one a potential biomarker for the consumption of this food product.
2-Methyl-2-cyclopenten-1-one
CAS No.: 1120-73-6
Cat. No.: VC20950906
Molecular Formula: C6H8O
Molecular Weight: 96.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1120-73-6 |
---|---|
Molecular Formula | C6H8O |
Molecular Weight | 96.13 g/mol |
IUPAC Name | 2-methylcyclopent-2-en-1-one |
Standard InChI | InChI=1S/C6H8O/c1-5-3-2-4-6(5)7/h3H,2,4H2,1H3 |
Standard InChI Key | ZSBWUNDRDHVNJL-UHFFFAOYSA-N |
SMILES | CC1=CCCC1=O |
Canonical SMILES | CC1=CCCC1=O |
Chemical Identity and Structure
2-Methyl-2-cyclopenten-1-one belongs to the class of organic compounds known as cyclic ketones, specifically an α,β-unsaturated cyclopentenone. It contains a ketone group conjugated to a cyclic moiety, which contributes to its distinctive chemical behavior .
Identification Information
The compound is identified through various systematic and traditional naming conventions, along with unique registry numbers that enable precise identification across chemical databases and literature.
Table 1: Chemical Identifiers of 2-Methyl-2-cyclopenten-1-one
Parameter | Information |
---|---|
IUPAC Name | 2-methylcyclopent-2-en-1-one |
Traditional Name | 2-cyclopenten-1-one, 2-methyl- |
Common Name | 2-Methyl-2-cyclopentenone |
CAS Registry Number | 1120-73-6 |
Chemical Formula | C₆H₈O |
Molecular Weight | 96.13 g/mol |
HMDB ID | HMDB0031545 |
InChI Key | ZSBWUNDRDHVNJL-UHFFFAOYSA-N |
SMILES | CC1=CCCC1=O |
Structural Characteristics
Physical Properties
2-Methyl-2-cyclopenten-1-one exhibits distinctive physical properties that determine its behavior under various conditions and influence its handling and storage requirements.
Physical State and Appearance
At room temperature, the compound presents as a clear yellow liquid with a characteristic odor . Its color intensity may vary slightly depending on purity levels and storage conditions .
Thermodynamic Properties
Table 2: Physical Properties of 2-Methyl-2-cyclopenten-1-one
Property | Value | Reference |
---|---|---|
Boiling Point | 158-161°C (760 mmHg) | |
Flash Point | 48°C | |
Density | 0.979 g/cm³ | |
Refractive Index | 1.4780-1.4800 (20°C, 589 nm) | |
Appearance | Clear yellow liquid | |
Storage Temperature | Refrigerator |
Spectroscopic Properties
The compound's spectroscopic properties are essential for its identification and purity assessment. Infrared spectroscopic analysis confirms its structure through characteristic absorption bands corresponding to the carbonyl group and carbon-carbon double bond . The distinctive pattern in its mass spectrum, particularly the molecular ion peak at m/z 96, provides a definitive fingerprint for identification purposes .
Chemical Properties and Reactivity
The chemical behavior of 2-Methyl-2-cyclopenten-1-one is largely determined by its functional groups and the electronic distribution within the molecule.
Functional Group Analysis
The compound contains two primary functional groups that dictate its chemical behavior:
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Carbonyl group (C=O): Provides an electrophilic site susceptible to nucleophilic attack
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Carbon-carbon double bond (C=C): Enables participation in addition reactions, particularly conjugate additions
The conjugation between these functional groups creates an extended π-electron system that influences reactivity patterns and regioselectivity in various chemical transformations .
Reactivity Profile
As an α,β-unsaturated ketone, the compound exhibits characteristic reactivity patterns:
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Conjugate addition (1,4-addition) of nucleophiles
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Participation as a dienophile in Diels-Alder cycloaddition reactions
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Susceptibility to reduction of either the carbonyl group or the carbon-carbon double bond, or both
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Potential for enolization, which enables aldol-type condensations
The proximity of the methyl group to the carbonyl center introduces steric considerations that can influence reaction outcomes, particularly in stereoselective transformations .
Synthesis Methods
Various synthetic approaches have been developed for the preparation of 2-Methyl-2-cyclopenten-1-one, ranging from laboratory-scale procedures to industrial production methods.
Classical Synthesis
Traditional synthetic routes often involve cyclopentenone precursors that undergo methylation at the α-position or rearrangement reactions of appropriately substituted cyclopentane derivatives. Several synthesis pathways have been documented in organic chemistry literature, as referenced in the Journal of Organic Chemistry (1984) and Synthetic Communications (1984) .
Advanced Synthetic Approaches
Recent advances in synthetic methodology include:
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Intramolecular aldol condensation of 2,5-hexanedione (HD) using aluminum oxide-based catalysts to produce the related isomer 3-methyl-2-cyclopentenone, which can be isomerized to yield 2-methyl-2-cyclopenten-1-one .
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Ring-closing metathesis of appropriately functionalized acyclic precursors followed by oxidation steps.
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Palladium-catalyzed cyclization reactions of unsaturated carbonyl compounds.
The choice of synthetic method depends on considerations such as scale, available starting materials, desired purity, and economic factors .
Analytical Characterization
Accurate identification and quality assessment of 2-Methyl-2-cyclopenten-1-one rely on various analytical techniques that provide complementary information about its structure and purity.
Chromatographic Analysis
Gas chromatography (GC) serves as a primary method for purity determination, with commercial samples typically specified at ≥96.0% purity . Retention indices on different column types provide valuable information for identification:
Table 3: Gas Chromatographic Retention Indices
Column Type | Active Phase | Retention Index | Reference |
---|---|---|---|
Capillary (polar) | DB-Wax | 1357 | |
Capillary (non-polar) | SPB-5 | 910 | |
Capillary (non-polar) | CP Sil 8 CB | 903 | |
Capillary (non-polar) | CP-Sil 8CB-MS | 915 |
Spectroscopic Methods
Applications in Organic Synthesis
2-Methyl-2-cyclopenten-1-one serves as a versatile building block in organic synthesis, participating in various reaction types that exploit its functional group reactivity.
Diels-Alder Cycloadditions
The compound has been extensively studied as a dienophile in Diels-Alder reactions, where it undergoes [4+2] cycloaddition with conjugated dienes. Research has specifically examined its reactions with 1-ethenylhydronaphthalenes, where both regioselectivity and diastereoselectivity aspects have been investigated through detailed NMR spectroscopic analysis .
The unsaturated cyclopentenone structure makes it particularly valuable in the construction of complex polycyclic frameworks, enabling the rapid assembly of structural complexity in a single step with controlled stereochemistry .
Functional Group Transformations
The α,β-unsaturated ketone functionality allows for selective transformations that can target either the carbonyl group or the carbon-carbon double bond, providing access to diverse structural motifs:
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Reduction to alcohols, enones, or saturated ketones
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Conjugate addition reactions with various nucleophiles
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Condensation reactions involving the carbonyl group
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Ring expansion or contraction processes
These transformations enable the use of 2-Methyl-2-cyclopenten-1-one as a starting point for the synthesis of more complex structures with specific substitution patterns .
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